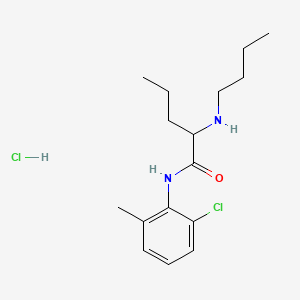

2-(Butylamino)-6'-chloro-o-valerotoluidide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

C 3204: is a two-part polysulfide base compound known for its exceptional adhesion properties and resistance to various chemicals, including jet fuels. It is primarily used as a sealant in aerospace applications, particularly for integral fuel tanks and pressurized cabins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: C 3204 is synthesized by combining two components: a base compound and a curing agent. The base compound is typically off-white, while the curing agent is black. The components are mixed in a specific ratio (by weight: 100:10) to achieve a uniform gray color .

Industrial Production Methods: The industrial production of C 3204 involves careful surface preparation to ensure good adhesion. Surfaces must be free of oil, wax, grease, dirt, or other contaminants. The components are mixed using mechanical mixers at controlled speeds to avoid excessive heat and air entrapment .

Análisis De Reacciones Químicas

Types of Reactions: C 3204 undergoes several types of chemical reactions, including:

Oxidation: The compound is designed to withstand the attack of sulfur compounds present in jet fuels.

Curing Reaction: When mixed, the base compound and curing agent react to form a flexible, resilient rubber

Common Reagents and Conditions: The primary reagents involved in the preparation of C 3204 are the base compound and the curing agent. The reaction conditions include room temperature curing and controlled mixing to ensure uniformity .

Major Products Formed: The major product formed from the reaction between the base compound and the curing agent is a flexible, resilient rubber with excellent adhesion properties .

Aplicaciones Científicas De Investigación

Chemistry: C 3204 is used in various chemical applications due to its resistance to chemicals and excellent adhesion properties. It is particularly useful in environments exposed to harsh chemicals .

Biology and Medicine: While C 3204 is not commonly used in biological or medical applications, its chemical resistance and flexibility make it a potential candidate for specialized sealing applications in medical devices .

Industry: In the aerospace industry, C 3204 is widely used as a sealant for integral fuel tanks and pressurized cabins. Its ability to withstand the attack of sulfur compounds in jet fuels makes it an essential material for aircraft maintenance .

Mecanismo De Acción

Mechanism: C 3204 exerts its effects through a curing reaction between the base compound and the curing agent. This reaction forms a flexible, resilient rubber that adheres tenaciously to various substrates, including aluminum, magnesium, titanium, and steel .

Molecular Targets and Pathways: The primary molecular targets of C 3204 are the surfaces to which it adheres. The compound forms strong chemical bonds with these surfaces, providing a durable seal that resists chemical attack and environmental degradation .

Comparación Con Compuestos Similares

CS 3204 R: A variant of C 3204 with similar properties but faster curing times.

Other Polysulfide Sealants: Similar polysulfide-based sealants are used in various industrial applications, but C 3204 is unique in its specific formulation for aerospace applications

Uniqueness: C 3204 stands out due to its exceptional resistance to sulfur compounds in jet fuels and its ability to form a flexible, resilient rubber with excellent adhesion properties. These characteristics make it particularly suitable for aerospace applications .

Propiedades

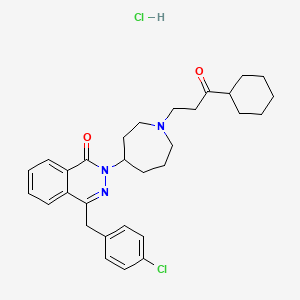

Número CAS |

102584-96-3 |

|---|---|

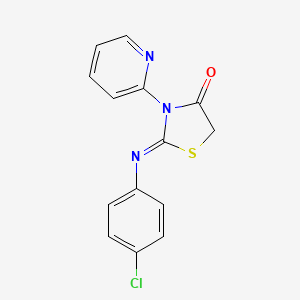

Fórmula molecular |

C16H26Cl2N2O |

Peso molecular |

333.3 g/mol |

Nombre IUPAC |

2-(butylamino)-N-(2-chloro-6-methylphenyl)pentanamide;hydrochloride |

InChI |

InChI=1S/C16H25ClN2O.ClH/c1-4-6-11-18-14(8-5-2)16(20)19-15-12(3)9-7-10-13(15)17;/h7,9-10,14,18H,4-6,8,11H2,1-3H3,(H,19,20);1H |

Clave InChI |

SVGTXEUMPBGPLA-UHFFFAOYSA-N |

SMILES canónico |

CCCCNC(CCC)C(=O)NC1=C(C=CC=C1Cl)C.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.